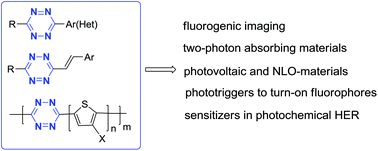1,2,4,5-Tetrazine derivatives as components and precursors of photo- and electroactive materials
Organic Chemistry Frontiers Pub Date: 2021-06-03 DOI: 10.1039/D1QO00465D
Abstract
Extensive research on the synthesis and application of tetrazine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been published recently. This review covers reported data on the modern trends in the design of functionalized tetrazines obtained within the period 2010–2020. Aryl(heteroaryl) and arylvinyl derivatives of tetrazines and their photoluminescence and application for fluorogenic probes are discussed. Examples of photosensitive oligomers and polymer 3,6-dithienyltetrazines are reviewed.

Recommended Literature
- [1] Nanometer-scale self-assembly of amphiphilic copolymers to control and prevent biofouling
- [2] Front cover
- [3] Ionic conductivity and dielectric properties of vanadium pentoxide xerogels
- [4] Strain-specific effect of Limosilactobacillus fermentum with distinct genetic lineages on loperamide-induced constipation in mice: attributing effects to certain genes
- [5] Data-driven discovery of cardiolipin-selective small molecules by computational active learning†
- [6] Automated analysis in health and the environment
- [7] Hemicarceplex formation allows ready identification of the isomers of the metallofullerene Sc3N@C80 using 1H and 13C NMR spectroscopy†
- [8] Sulfanyl radical promoted C4′–C5′ bond scission of 5′-oxo-3′,4′-didehydro-2′,3′-dideoxynucleosides†
- [9] The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives
- [10] Sesquiterpenoids. Part IV. The stereochemistry of humulene: X-ray analysis of the humulene–silver nitrate adduct

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 2034449-02-8









